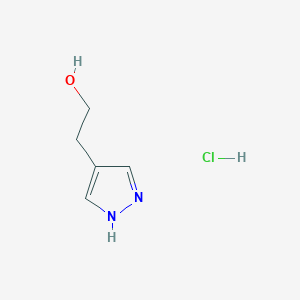

2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1H-pyrazol-4-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c8-2-1-5-3-6-7-4-5;/h3-4,8H,1-2H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXXARHSHZEOIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185150-10-0 | |

| Record name | 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(1H-pyrazol-4-yl)ethan-1-ol Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. The pyrazole moiety is a prominent scaffold in numerous pharmacologically active compounds, and its functionalization is of critical importance. This document details a reliable and scalable synthetic pathway, starting from readily available precursors. We will explore the strategic considerations behind the chosen route, provide a detailed, step-by-step experimental protocol, and discuss in-process controls for reaction validation. Furthermore, this guide covers the purification and rigorous characterization of the final product, ensuring scientific integrity and reproducibility for researchers, chemists, and professionals in the pharmaceutical industry.

Introduction: The Significance of the Pyrazole Scaffold

The 1H-pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications.[1][2] The pyrazole core can act as a versatile pharmacophore, engaging in various biological interactions, including hydrogen bonding and π-stacking. Its derivatives are known to exhibit a broad spectrum of bioactivities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties.[1][3][4][5]

The target molecule, 2-(1H-pyrazol-4-yl)ethan-1-ol, provides a key functional handle—a primary alcohol—at the C4 position of the pyrazole ring. This hydroxyl group allows for a multitude of subsequent chemical transformations, making it an invaluable synthon for constructing more complex molecules and exploring structure-activity relationships (SAR) in drug discovery programs. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its handling and use in various applications.

Retrosynthetic Analysis and Synthetic Strategy

Several synthetic routes to 2-(1H-pyrazol-4-yl)ethan-1-ol can be envisioned. A logical retrosynthetic analysis points to a few key intermediates. The most direct approaches involve either building the pyrazole ring with the side chain precursor already in place or functionalizing a pre-formed pyrazole ring.

-

Strategy A: Functionalization of a Pre-formed Pyrazole. This approach would start with a simple pyrazole and introduce the 2-hydroxyethyl group at the C4 position. This often involves a Vilsmeier-Haack formylation to produce pyrazole-4-carbaldehyde, followed by a chain extension (e.g., Wittig reaction) and subsequent reduction.[5][6][7]

-

Strategy B: Reduction of a Pyrazole-4-acetic Acid Derivative. This route involves the synthesis of a pyrazole-4-acetic acid or its corresponding ester, followed by reduction of the carbonyl group to the primary alcohol. This is a robust and highly effective strategy.

-

Strategy C: Ring Formation from an Acyclic Precursor. This involves reacting a diketone or a related precursor containing the desired side chain with hydrazine.[8] While feasible, this can sometimes lead to regioisomeric mixtures depending on the substitution pattern of the starting material.

For this guide, we will focus on Strategy B , specifically the reduction of ethyl 2-(1H-pyrazol-4-yl)acetate. This pathway is selected for its high efficiency, good control over regiochemistry, and the commercial availability of the necessary starting materials. The key transformation is the selective reduction of the ester moiety, for which powerful and selective reducing agents like Lithium Aluminum Hydride (LAH) are ideally suited.[9][10]

Recommended Synthetic Pathway: A Validated Protocol

The selected two-step pathway begins with the formation of the pyrazole ring to generate ethyl 2-(1H-pyrazol-4-yl)acetate, followed by its reduction to the target alcohol, and finally, conversion to the hydrochloride salt.

Caption: Overall synthetic workflow for this compound.

Principle & Mechanism: This step involves the cyclocondensation reaction between a suitable three-carbon electrophilic synthon and hydrazine. A common and effective starting material is ethyl 3-(dimethylamino)acrylate, which reacts with hydrazine hydrate. The reaction proceeds via a Michael addition of hydrazine, followed by intramolecular cyclization and elimination of dimethylamine and water to form the stable aromatic pyrazole ring. Acetic acid is often used as a solvent and catalyst for this transformation.

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 3-(dimethylamino)acrylate (1.0 eq) and glacial acetic acid (5-10 volumes).

-

Begin stirring the solution and add hydrazine hydrate (1.1 eq) dropwise. The addition may be exothermic.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 110-120 °C) for 4-6 hours.

-

In-process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting acrylate spot and the appearance of a new, more polar product spot indicates reaction progression.

-

Upon completion, cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove the acetic acid.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude ethyl 2-(1H-pyrazol-4-yl)acetate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Principle & Mechanism: This step employs the powerful reducing agent Lithium Aluminum Hydride (LAH) to reduce the ester functional group to a primary alcohol.[9][11] LAH is a source of hydride ions (H⁻) that attack the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxy leaving group and a second hydride attack on the intermediate aldehyde, ultimately yielding the alcohol upon aqueous workup.

Experimental Protocol:

-

CAUTION: LAH reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend LAH (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice-water bath.

-

Dissolve the crude ethyl 2-(1H-pyrazol-4-yl)acetate from Step 1 in anhydrous THF and add it to the dropping funnel.

-

Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 2-4 hours.

-

In-process Control: Monitor the reaction by TLC (ethyl acetate/hexane, 1:1). The disappearance of the starting ester and the appearance of a highly polar spot at the baseline indicates the formation of the alcohol product.

-

Quenching: Cool the reaction back to 0 °C. Cautiously and slowly quench the excess LAH by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams. This procedure (Fieser workup) is designed to produce a granular, easily filterable precipitate of aluminum salts.[12][13]

-

Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to afford the crude 2-(1H-pyrazol-4-yl)ethan-1-ol as an oil or a low-melting solid.

Principle & Mechanism: The final step is a simple acid-base reaction. The basic nitrogen atom of the pyrazole ring is protonated by hydrochloric acid to form the stable, crystalline hydrochloride salt.

Experimental Protocol:

-

Dissolve the crude alcohol from Step 2 in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

To this solution, add a solution of HCl in a non-protic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) dropwise with stirring.

-

A white precipitate of the hydrochloride salt should form immediately.

-

Continue adding the HCl solution until no further precipitation is observed.

-

Stir the resulting suspension for 30 minutes at room temperature.

-

Collect the solid product by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum to yield the final product, this compound.

Purification and Characterization

To ensure the product meets the high standards required for research and development, rigorous purification and characterization are essential.

-

Purification: The final hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or methanol/ethyl acetate, to achieve high purity (>98% by HPLC).

-

Characterization: The identity and purity of the synthesized compound must be confirmed through various analytical techniques.

| Property | Value |

| Molecular Formula | C₅H₉ClN₂O |

| Molecular Weight | 148.60 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined |

| Spectroscopic Data | Expected Signals |

| ¹H NMR (DMSO-d₆) | δ ~7.5-8.0 (s, 2H, pyrazole C3-H, C5-H), δ ~4.5 (br s, 1H, OH), δ ~3.5 (t, 2H, CH₂OH), δ ~2.5 (t, 2H, Pyrazole-CH₂) |

| ¹³C NMR (DMSO-d₆) | δ ~135 (pyrazole C3/C5), ~115 (pyrazole C4), ~60 (CH₂OH), ~30 (Pyrazole-CH₂) |

| Mass Spec (ESI+) | m/z = 113.07 [M+H]⁺ (for the free base) |

| IR (KBr, cm⁻¹) | ~3200-3400 (O-H stretch), ~2800-3100 (N-H, C-H stretch), ~1550 (C=N stretch) |

Note: Exact chemical shifts (δ) may vary depending on the solvent and concentration.

Safety and Handling

-

Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Lithium Aluminum Hydride (LAH): Is a pyrophoric solid that reacts violently with water and protic solvents. Handle under an inert atmosphere. Ensure no water is present in the reaction setup.

-

Hydrochloric Acid Solutions: Are corrosive. Avoid inhalation of vapors and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This guide outlines a robust and reproducible synthesis of this compound. By starting from ethyl 3-(dimethylamino)acrylate and employing a cyclization-reduction sequence, this valuable building block can be prepared efficiently. The detailed protocol, including in-process controls and characterization guidelines, provides researchers with a self-validating system to ensure the production of high-quality material suitable for applications in drug discovery and development. The versatility of the pyrazole scaffold, combined with the synthetic accessibility of derivatives like the one described herein, ensures its continued importance in the field of medicinal chemistry.

References

-

ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF. Available at: [Link]. Accessed January 23, 2026.

-

Finnegan, R. A., & Finnegan, G. A. (1970). Synthesis of pyrazol-4-ols. Canadian Journal of Chemistry, 48(22), 3563-3567. Available at: [Link]. Accessed January 23, 2026.

-

National Center for Biotechnology Information. 2-(1H-Pyrazol-4-yl)ethanol. PubChem Compound Database. Available at: [Link]. Accessed January 23, 2026.

-

Josh_Tutorials. (2020). PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). YouTube. Available at: [Link]. Accessed January 23, 2026.

-

MDPI. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Available at: [Link]. Accessed January 23, 2026.

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]. Accessed January 23, 2026.

-

Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available at: [Link]. Accessed January 23, 2026.

-

ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]. Accessed January 23, 2026.

-

Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]. Accessed January 23, 2026.

-

MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available at: [Link]. Accessed January 23, 2026.

-

Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. Available at: [Link]. Accessed January 23, 2026.

-

University of Oxford. Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]. Accessed January 23, 2026.

-

ResearchGate. Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. Available at: [Link]. Accessed January 23, 2026.

-

National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]. Accessed January 23, 2026.

-

Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available at: [Link]. Accessed January 23, 2026.

-

UNM Digital Repository. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Available at: [Link]. Accessed January 23, 2026.

-

ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Available at: [Link]. Accessed January 23, 2026.

-

Reddit. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Available at: [Link]. Accessed January 23, 2026.

-

Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available at: [Link]. Accessed January 23, 2026.

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]. Accessed January 23, 2026.

-

MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available at: [Link]. Accessed January 23, 2026.

-

Taylor & Francis Online. Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Available at: [Link]. Accessed January 23, 2026.

-

Bibliomed. VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Available at: [Link]. Accessed January 23, 2026.

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available at: [Link]. Accessed January 23, 2026.

-

Catalyst University. (2018). Strong Reductions using Lithium Aluminum Hydride (LAH). YouTube. Available at: [Link]. Accessed January 23, 2026.

-

Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Available at: [Link]. Accessed January 23, 2026.

-

SIOC Journal. 有机化学. Available at: [Link]. Accessed January 23, 2026.

-

National Institutes of Health. Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. PMC. Available at: [Link]. Accessed January 23, 2026.

-

Rasayan Journal of Chemistry. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available at: [Link]. Accessed January 23, 2026.

-

The Women University Multan. Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density. FRONTIERS IN CHEMICAL SCIENCES. Available at: [Link]. Accessed January 23, 2026.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chemmethod.com [chemmethod.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. ch.ic.ac.uk [ch.ic.ac.uk]

- 13. reddit.com [reddit.com]

Introduction: The Significance of the Pyrazole Scaffold and the Utility of 2-(1H-pyrazol-4-yl)ethan-1-ol Hydrochloride

An In-depth Technical Guide to 2-(1H-pyrazol-4-yl)ethan-1-ol Hydrochloride: A Key Intermediate in Chemical Synthesis

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its prevalence is due to its ability to engage in various biological interactions, and its derivatives have shown a wide spectrum of activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] Within this important class of compounds, 2-(1H-pyrazol-4-yl)ethan-1-ol serves as a versatile building block for the synthesis of more complex molecules.[3] This guide focuses on its hydrochloride salt, this compound (CAS Number 1185150-10-0), a form often preferred in drug development for its improved solubility and stability. This document will provide a comprehensive overview of its properties, synthesis, and applications, aimed at researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties and Characterization

The hydrochloride salt of 2-(1H-pyrazol-4-yl)ethan-1-ol will exhibit properties distinct from its free base form, primarily due to the protonation of the pyrazole ring. While specific experimental data for the hydrochloride is not widely published, we can infer its characteristics based on the well-documented parent compound, 2-(1H-pyrazol-4-yl)ethan-1-ol (CAS 180207-57-2).

Table 1: Physicochemical Properties of 2-(1H-pyrazol-4-yl)ethan-1-ol (Free Base)

| Property | Value | Source |

| Molecular Formula | C5H8N2O | [4] |

| Molecular Weight | 112.13 g/mol | [4] |

| Appearance | White powder | [3] |

| Storage Conditions | 0-8°C | [3] |

For the hydrochloride salt, one would anticipate a higher melting point and increased solubility in polar solvents, particularly water, which are advantageous characteristics for certain synthetic and biological applications.

Spectroscopic Characterization

The structural integrity of this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the protonation of the pyrazole ring in the hydrochloride salt would likely lead to a downfield shift of the ring protons compared to the free base. The signals corresponding to the ethan-1-ol side chain would also be present.

-

Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the cation (the protonated free base).

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band corresponding to the O-H stretch of the alcohol and N-H stretches of the protonated pyrazole ring.

Synthesis and Purification

The synthesis of this compound is a two-step process involving the formation of the pyrazole ring followed by conversion to its hydrochloride salt.

Step 1: Synthesis of 2-(1H-pyrazol-4-yl)ethan-1-ol

Step 2: Conversion to this compound

This is a straightforward acid-base reaction.

Experimental Protocol:

-

Dissolution: Dissolve the synthesized 2-(1H-pyrazol-4-yl)ethan-1-ol in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Acidification: Slowly add a solution of hydrogen chloride (e.g., HCl in diethyl ether or gaseous HCl) to the stirred solution of the free base at a controlled temperature, typically 0-5°C.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by filtration.

-

Purification: Wash the collected solid with cold, anhydrous solvent to remove any unreacted starting material and excess HCl. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

-

Drying: Dry the purified salt under vacuum to remove residual solvents.

Diagram of the Synthesis Workflow:

Caption: Synthesis workflow for this compound.

Applications in Research and Development

The utility of 2-(1H-pyrazol-4-yl)ethan-1-ol and its hydrochloride salt spans several areas of chemical research and development:

-

Pharmaceutical Development: This compound is a valuable intermediate in the synthesis of a variety of pharmaceuticals.[3] The pyrazole moiety is a key pharmacophore in drugs with anti-inflammatory and analgesic properties.[3]

-

Agrochemical Chemistry: It serves as a building block in the creation of new agrochemicals, such as herbicides and pesticides, contributing to improved crop yields.[3][5]

-

Material Science: The incorporation of pyrazole derivatives into polymers can enhance their thermal stability and mechanical properties.[3]

-

Biochemical Research: This compound can be used as a tool to study enzyme inhibition and receptor interactions, providing insights into metabolic pathways.[3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the GHS hazard classifications for the parent compound, 2-(1H-pyrazol-4-yl)ethan-1-ol, provide a strong indication of the necessary precautions.

GHS Hazard Information for 2-(1H-pyrazol-4-yl)ethan-1-ol:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.[3]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery, agrochemical synthesis, and material science. Its hydrochloride form offers advantages in terms of solubility and handling. A thorough understanding of its synthesis, properties, and safety precautions is essential for its effective and safe utilization in research and development. The information presented in this guide, based on the available data for the parent compound and established chemical principles, provides a solid foundation for scientists and researchers working with this important building block.

References

-

PubChem. 2-(1H-Pyrazol-4-yl)ethanol. [Link]

-

Biosynce. China 1-(1H-Pyrazol-1-yl)ethanone CAS 10199-64-1 Manufacturers Suppliers Factory. [Link]

-

Rasayan Journal of Chemistry. GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. [Link]

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynce.com [biosynce.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-(1H-Pyrazol-4-yl)ethanol | C5H8N2O | CID 4293604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Structure Elucidation of 2-(1H-pyrazol-4-yl)ethan-1-ol Hydrochloride

Foreword: The Analytical Imperative in Heterocyclic Chemistry

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a foundational scaffold for a vast array of functional molecules. Among these, pyrazole derivatives are of significant interest due to their diverse biological activities.[1][2] The subject of this guide, 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride, represents a key building block whose precise structural verification is not merely an academic exercise but a critical prerequisite for its application in any research or development pipeline. An unconfirmed structure introduces unacceptable variables that can invalidate downstream results.

This document provides a comprehensive, logic-driven framework for the complete structure elucidation of this compound. Moving beyond a simple recitation of procedures, we will explore the causality behind each analytical choice, demonstrating how a multi-technique, synergistic approach provides a self-validating system for unambiguous structural confirmation. This guide is intended for researchers, chemists, and quality control professionals who require a robust and defensible methodology for chemical characterization.

Initial Assessment and The Postulated Structure

The nomenclature, this compound, provides a structural hypothesis. According to IUPAC naming conventions, this suggests a pyrazole ring substituted at the 4-position with an ethanol group, which is then protonated with hydrochloric acid to form the salt.[3][4]

-

Molecular Formula (Free Base): C₅H₈N₂O[5]

-

Molecular Formula (Hydrochloride Salt): C₅H₉ClN₂O

-

Molecular Weight (Free Base): 112.13 g/mol [5]

-

Molecular Weight (Hydrochloride Salt): 148.59 g/mol

-

Degree of Unsaturation (Free Base): (2C + 2 + N - H - X)/2 = (2*5 + 2 + 2 - 8 - 0)/2 = 3. This is consistent with one ring (1) and two double bonds (2) within the pyrazole aromatic system.

Our analytical journey is thus a process of systematically testing this hypothesis.

The Strategic Workflow for Structure Elucidation

A robust elucidation strategy is not linear but integrative, where each piece of data corroborates the others. The chosen workflow is designed to move from broad compositional information to detailed atomic connectivity.

Caption: Integrated workflow for the structure elucidation of 2-(1H-pyrazol-4-yl)ethan-1-ol HCl.

Foundational Analysis: Composition and Mass

Elemental Analysis: The Empirical Formula

Expertise & Experience: Before delving into complex spectroscopy, we must confirm the basic atomic composition. Elemental analysis provides the relative percentages of Carbon, Hydrogen, and Nitrogen. This is a fundamental check; a significant deviation from the theoretical values immediately indicates impurities or an incorrect structural hypothesis.

Experimental Protocol:

-

Dry the sample of this compound under high vacuum for at least 12 hours to remove residual solvents.

-

Accurately weigh approximately 2-3 mg of the sample into a tin capsule.

-

Analyze using a calibrated CHN elemental analyzer.

-

Chlorine content can be determined by titration or ion chromatography.

Data Presentation: Expected Elemental Composition

| Element | Theoretical % (for C₅H₉ClN₂O) | Expected Experimental Range |

| Carbon (C) | 40.41 | 40.41 ± 0.4% |

| Hydrogen (H) | 6.11 | 6.11 ± 0.4% |

| Nitrogen (N) | 18.85 | 18.85 ± 0.4% |

| Chlorine (Cl) | 23.86 | 23.86 ± 0.4% |

Trustworthiness: The protocol's validity is ensured by running certified standards (e.g., acetanilide) before and after the sample to confirm instrument calibration. The acceptable deviation is typically within ±0.4% of the theoretical value.

Mass Spectrometry: The Molecular Weight

Expertise & Experience: Mass spectrometry directly measures the mass-to-charge ratio (m/z), providing the molecular weight of the compound. For a hydrochloride salt, which is non-volatile and polar, Electrospray Ionization (ESI) is the technique of choice. We expect to observe the protonated molecule of the free base[M+H]⁺, as the HCl salt will dissociate in the spray solution (typically methanol or acetonitrile/water).

Experimental Protocol:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol.

-

Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire the spectrum in positive ion mode.

-

Calibrate the instrument using a known standard immediately prior to the run to ensure mass accuracy.

Data Presentation: Predicted Mass Spectrum Peaks

| m/z Value | Ion Species | Rationale |

| 113.0715 | [C₅H₈N₂O + H]⁺ | The protonated molecular ion of the free base. This is the expected base peak. |

| 135.0534 | [C₅H₈N₂O + Na]⁺ | A common sodium adduct, often observed from trace sodium ions in glassware or solvents. |

Trustworthiness: High-resolution mass spectrometry (HRMS) provides a mass measurement accurate to within 5 ppm. Confirming that the measured mass matches the theoretical mass for the formula C₅H₉N₂O (the protonated free base) provides extremely high confidence in the molecular formula.[6]

Functional Group Identification: FT-IR Spectroscopy

Expertise & Experience: Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule.[7] For our compound, we are looking for definitive evidence of the alcohol (O-H), the pyrazole N-H, and the aromatic ring system.

Experimental Protocol:

-

Place a small amount of the dry hydrochloride salt directly onto the diamond crystal of an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Perform a background scan immediately before the sample scan to subtract atmospheric CO₂ and H₂O signals.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Rationale and Expected Appearance |

| ~3400-3200 | O-H (Alcohol) | Stretching | A very broad and strong absorption due to intermolecular hydrogen bonding.[8] |

| ~3200-3000 | N-H (Pyrazole) | Stretching | A broad absorption, often overlapping with the O-H band. |

| ~3100-3000 | C-H (Aromatic) | Stretching | Weaker absorptions on the shoulder of the N-H/O-H bands. |

| ~2950-2850 | C-H (Aliphatic) | Stretching | Medium intensity peaks corresponding to the ethyl side chain. |

| ~1600-1500 | C=N, C=C (Pyrazole Ring) | Stretching | Multiple sharp to medium bands characteristic of the aromatic heterocyclic ring.[8] |

| ~1200-1000 | C-O (Alcohol) | Stretching | A strong, distinct peak confirming the primary alcohol. |

The Definitive Blueprint: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[9][10] For a hydrochloride salt, a polar aprotic solvent like DMSO-d₆ is an excellent choice as it will dissolve the sample and typically allows for the observation of exchangeable protons (OH and NH).

¹H NMR Spectroscopy: Mapping the Protons

Expertise & Experience: ¹H NMR tells us the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The chemical shift (δ) is highly sensitive to the electronic environment of each proton.

Experimental Protocol:

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO-d₆.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

A D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum to confirm the OH and NH protons, which will be replaced by deuterium and their signals will disappear.

Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |

| H3/H5 | ~7.5 | Singlet | 2H | The two protons on the pyrazole ring are in an aromatic environment. They are chemically equivalent due to tautomerism or appear as a sharp singlet. |

| OH | ~4.5-5.5 | Triplet | 1H | The alcohol proton's signal is exchangeable. It appears as a triplet due to coupling with the adjacent CH₂ group. |

| CH₂ (alpha to OH) | ~3.5 | Quartet (or dt) | 2H | Deshielded by the adjacent oxygen atom. Appears as a triplet due to coupling with the adjacent CH₂ and a triplet from the OH, which can resolve to a quartet or dt. |

| CH₂ (beta to OH) | ~2.5 | Triplet | 2H | Coupled to the adjacent CH₂ group, resulting in a triplet. |

| NH | ~12-13 | Broad Singlet | 2H | The pyrazole N-H protons and the ammonium proton (from HCl) are highly deshielded and exchangeable. They often appear as a very broad signal. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Experience: ¹³C NMR reveals the number of unique carbon environments. A DEPT-135 experiment is invaluable as it distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

Data Presentation: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Label | Predicted δ (ppm) | DEPT-135 Signal | Rationale for Chemical Shift |

| C3/C5 | ~135 | Positive | Aromatic carbons in the pyrazole ring. |

| C4 | ~115 | Absent | Quaternary carbon of the pyrazole ring where the side chain is attached. |

| CH₂ (alpha to OH) | ~60 | Negative | Aliphatic carbon directly attached to the electron-withdrawing oxygen atom. |

| CH₂ (beta to OH) | ~30 | Negative | Standard aliphatic carbon. |

2D NMR: Confirming Connectivity

Expertise & Experience: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they fit together. It is the ultimate self-validating system for connectivity.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).[11]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

Caption: Expected 2D NMR correlations for the ethan-1-ol side chain.

Interpretation:

-

COSY Spectrum: A cross-peak will be observed between the proton signal at ~2.5 ppm (CH₂-β) and the signal at ~3.5 ppm (CH₂-α). Another cross-peak will connect the signal at ~3.5 ppm (CH₂-α) to the OH proton at ~4.5-5.5 ppm. This definitively establishes the -CH₂-CH₂-OH fragment.

-

HSQC Spectrum: A cross-peak will correlate the proton signal at ~2.5 ppm to the carbon signal at ~30 ppm, identifying this as the β-CH₂ group. Another cross-peak will correlate the proton signal at ~3.5 ppm to the carbon signal at ~60 ppm, identifying it as the α-CH₂ group. The aromatic pyrazole protons at ~7.5 ppm will correlate to the carbon signal at ~135 ppm.

Final Synthesis of Evidence and Conclusion

The structure of this compound is unequivocally confirmed by the congruent data from all analytical techniques:

-

Elemental Analysis confirms the atomic composition C₅H₉ClN₂O.

-

High-Resolution Mass Spectrometry confirms the molecular weight of the free base (C₅H₈N₂O).[5]

-

FT-IR Spectroscopy confirms the presence of key functional groups: O-H (alcohol), N-H (pyrazole), and the aromatic pyrazole ring.[8]

-

¹H and ¹³C NMR Spectroscopy provide the precise number and type of proton and carbon environments, consistent with the proposed structure.

-

2D NMR (COSY and HSQC) definitively establishes the connectivity of the -CH₂-CH₂-OH side chain and its attachment to the pyrazole ring, leaving no structural ambiguity.

This multi-faceted, evidence-based approach ensures the highest level of scientific integrity. Each technique provides a layer of validation for the others, culminating in a trustworthy and definitive structural assignment essential for any further scientific endeavor involving this compound.

References

-

PubChem. 2-(1H-Pyrazol-4-yl)ethanol. National Center for Biotechnology Information. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

IUPAC. Nomenclature. International Union of Pure and Applied Chemistry. [Link]

-

Royal Society of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. [Link]

-

Elsevier. The Handbook of Organic Compounds, Three-Volume Set. [Link]

-

IUPAC. Graphical representation standards for chemical structure diagrams. Pure and Applied Chemistry. [Link]

-

National Institutes of Health. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

-

NPTEL. Overview of Structure Determination in Heterocyclic Chemistry. YouTube. [Link]

-

MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

-

Wiley-VCH. Handbook Of Spectroscopy. [Link]

-

ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

-

Welch Materials, Inc. Heterocycles Structural Analysis in HPLC Method Development. [Link]

-

EMBL-EBI. OPSIN: Open Parser for Systematic IUPAC Nomenclature. [Link]

-

ResearchGate. 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. [Link]

-

DAV College. Handbook of Spectroscopic Data: Chemistry - UV,IR,PMR,CNMR and Mass Spectroscopy. [Link]

-

Queen Mary University of London. IUPAC Chemical Nomenclature. [Link]

-

ACS Publications. Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters. [Link]

-

Modgraph. Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. [Link]

-

Wiley. Spectrometric Identification of Organic Compounds. [Link]

-

Wikipedia. IUPAC nomenclature of organic chemistry. [Link]

-

The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

Chapter2 Books. Spectroscopic Methods in Organic Chemistry. [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds. [Link]

-

PubChem. Pyrazol-1-yl-methanol. National Center for Biotechnology Information. [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

National Institutes of Health. Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. [Link]

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

-

Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. iupac.org [iupac.org]

- 4. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 5. 2-(1H-Pyrazol-4-yl)ethanol | C5H8N2O | CID 4293604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Handbook of Organic Compounds, Three-Volume Set - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 8. 2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol () for sale [vulcanchem.com]

- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jchps.com [jchps.com]

- 11. quimicafundamental.wordpress.com [quimicafundamental.wordpress.com]

A Technical Guide to 2-(1H-pyrazol-4-yl)ethan-1-ol Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride, a versatile heterocyclic building block. We will delve into its fundamental physicochemical properties, discuss its synthesis and characterization, and explore its significance as an intermediate in the development of novel therapeutic agents. This document is intended to serve as a practical resource for scientists engaged in medicinal chemistry and drug discovery.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold in drug design.[2] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3]

The success of blockbuster drugs like Celecoxib (an anti-inflammatory) and Sildenafil (used to treat erectile dysfunction) has cemented the pyrazole moiety's status as a "privileged scaffold".[4] This success drives continued research into novel pyrazole-containing compounds. This compound is one such compound, offering a reactive handle for the synthesis of more complex molecules.[5] Its utility lies in its bifunctional nature, possessing both the aromatic pyrazole core and a primary alcohol group amenable to further chemical modification.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. There is conflicting information in various online databases regarding the molecular formula and weight of this specific hydrochloride salt. The data presented here is based on the verified formula of the free base compound, 2-(1H-pyrazol-4-yl)ethanol, with the addition of hydrogen chloride.

Molecular Formula and Structure

The molecular formula for the free base, 2-(1H-pyrazol-4-yl)ethanol, is C5H8N2O.[5][6] As a hydrochloride salt, one equivalent of hydrogen chloride (HCl) is associated with the base molecule. Therefore, the correct molecular formula for this compound is C5H9ClN2O .

Molecular Weight

Based on the confirmed molecular formula, the molecular weight is calculated as follows:

-

Hydrogen Chloride (HCl): 36.46 g/mol

-

Total Molecular Weight: 148.59 g/mol [7]

This calculated weight is consistent with data from reputable chemical suppliers.[7]

Summary of Key Properties

The following table summarizes the essential properties of 2-(1H-pyrazol-4-yl)ethan-1-ol and its hydrochloride salt, compiled from various chemical data sources.

| Property | 2-(1H-pyrazol-4-yl)ethanol (Free Base) | This compound |

| Molecular Formula | C5H8N2O[5][6] | C5H9ClN2O[7] |

| Molecular Weight | 112.13 g/mol [5][6] | 148.59 g/mol [7] |

| CAS Number | 180207-57-2[5][6] | Not consistently available |

| Appearance | White powder[5] | Solid (form may vary) |

| Purity | Typically ≥ 98%[5] | Typically ≥ 95% |

| Storage Conditions | Store at 0-8°C[5] | Keep in a dark, inert atmosphere, 2-8°C[8] |

Synthesis and Characterization

General Synthetic Workflow

A plausible synthesis route involves the construction of the pyrazole ring followed by modification of a side chain. One common method for forming a pyrazole ring is the reaction of a hydrazine with a 1,3-dicarbonyl compound.[9][10] The subsequent conversion of a functional group, such as a ketone, to the desired ethanol side chain can be achieved through reduction.

The diagram below illustrates a conceptual workflow for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Quality Control and Spectroscopic Analysis

Verification of the final product's identity and purity is critical. Standard analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms. A comparison of experimental and theoretical spectroscopic data is often performed.[11]

-

Infrared (IR) Spectroscopy: This technique helps identify the presence of key functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the pyrazole ring, and C-N bonds.

-

Mass Spectrometry (MS): Provides information on the mass-to-charge ratio of the molecule, confirming its molecular weight.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

Applications in Drug Discovery

2-(1H-pyrazol-4-yl)ethanol is a valuable intermediate, primarily used as a building block for creating more complex molecules with potential therapeutic applications.[5]

A Versatile Chemical Intermediate

The hydroxyl group of the molecule is a key reactive site.[5] It allows for a variety of chemical transformations, including:

-

Esterification: To introduce various acyl groups.

-

Etherification: To form ether linkages with other molecular fragments.

-

Oxidation: To convert the alcohol to an aldehyde or carboxylic acid.

-

Nucleophilic Substitution: After conversion of the hydroxyl group to a better leaving group (e.g., a tosylate).

These reactions enable the incorporation of the pyrazole-ethyl moiety into larger, more complex drug candidates, making it a crucial component in the synthesis of innovative solutions.[5]

Therapeutic Targets for Pyrazole Derivatives

The broader class of pyrazole derivatives has been investigated for a vast array of therapeutic targets.[12] Research has shown their efficacy in targeting specific biological pathways related to inflammation, cancer, and infectious diseases.[3][5] The pyrazole scaffold is a key component in compounds designed as:

-

Anti-inflammatory and analgesic drugs[5]

-

Anticancer agents[3]

-

Antimicrobial and antiviral compounds[2]

-

Enzyme inhibitors[5]

Experimental Protocol: Derivatization via Ether Synthesis

To illustrate the practical utility of this compound, this section provides a representative protocol for a Williamson ether synthesis. This procedure describes the coupling of the primary alcohol with an alkyl halide to form an ether, a common step in building more complex drug-like molecules.

Objective: To synthesize 2-(1H-pyrazol-4-yl)ethyl benzyl ether.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Benzyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Preparation of the Alkoxide (Deprotonation):

-

Rationale: The hydrochloride salt must first be neutralized and the alcohol deprotonated to form a nucleophilic alkoxide. Sodium hydride is a strong base suitable for this purpose.

-

Step 1: Suspend this compound (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Step 2: Cool the mixture to 0°C in an ice bath.

-

Step 3: Add sodium hydride (2.2 eq) portion-wise over 10 minutes. The extra equivalent is to neutralize the hydrochloride.

-

Step 4: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

-

Nucleophilic Substitution (Ether Formation):

-

Rationale: The generated alkoxide acts as a nucleophile, attacking the electrophilic carbon of the benzyl bromide to form the ether linkage.

-

Step 5: Cool the reaction mixture back to 0°C.

-

Step 6: Add benzyl bromide (1.1 eq) dropwise via syringe.

-

Step 7: Allow the reaction to stir at room temperature overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Rationale: This sequence is designed to quench the reaction, remove unreacted reagents and byproducts, and isolate the desired product.

-

Step 8: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C.

-

Step 9: Extract the aqueous layer with ethyl acetate (3 times).

-

Step 10: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Step 11: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(1H-pyrazol-4-yl)ethyl benzyl ether.

-

Caption: Step-by-step workflow for the Williamson ether synthesis protocol.

Conclusion

This compound is a fundamentally important building block in the field of medicinal chemistry. Its well-defined structure, featuring the privileged pyrazole scaffold and a reactive hydroxyl group, provides a reliable starting point for the synthesis of diverse and complex molecules. A thorough understanding of its correct molecular formula (C5H9ClN2O) and molecular weight (148.59 g/mol ) is essential for accurate and reproducible experimental design. As research into pyrazole-based therapeutics continues to expand, the utility and importance of this versatile intermediate are set to grow, paving the way for the discovery of next-generation pharmaceuticals.

References

-

Lead Sciences. (n.d.). 2-(4-Amino-1H-pyrazol-1-yl)ethanol. Retrieved from [Link]

-

Tradeindia. (n.d.). 2-(4-amino-1h-pyrazol-1-yl)ethanol Hydrochloride - Cas No: 1197768-92-5. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1H-Pyrazol-4-yl)ethanol. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-(1H-Pyrazol-4-yl)ethanol. Retrieved from [Link]

-

Kumar, A., & Siddiqui, H. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

-

Al-Majid, A. M., et al. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules. Retrieved from [Link]

-

Khan, S., et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved from [Link]

-

Kumar, R., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Retrieved from [Link]

-

IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Retrieved from [Link]

-

Gálico, D. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. Retrieved from [Link]

-

Kumar, A., et al. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

-

Li, H., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-(1H-Pyrazol-4-yl)ethanol | C5H8N2O | CID 4293604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(1H-Pyrazol-4-yl)-ethanol; hydrochloride | CymitQuimica [cymitquimica.com]

- 8. 2-(4-Amino-1H-pyrazol-1-yl)ethanol - Lead Sciences [lead-sciences.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

The Serendipitous Spark: A Technical Chronicle of Pyrazole's Ascent in Medicinal Chemistry

Abstract

The pyrazole nucleus, a seemingly simple five-membered aromatic heterocycle, stands as a titan in the landscape of medicinal chemistry. Its journey from an unexpected laboratory byproduct to the core scaffold of blockbuster drugs is a testament to the interplay of serendipity, systematic investigation, and the relentless pursuit of therapeutic innovation. This in-depth technical guide chronicles the discovery and history of pyrazole-containing compounds, offering researchers, scientists, and drug development professionals a comprehensive understanding of the key scientific milestones, the evolution of synthetic strategies, and the causal relationships that have cemented the pyrazole moiety as a "privileged scaffold" in modern pharmacology. We will dissect the foundational Knorr synthesis, trace the lineage of pyrazole-based therapeutics from the first synthetic analgesic to contemporary targeted therapies, and provide detailed, field-proven experimental protocols to illuminate the practical chemistry behind these discoveries.

The Genesis: Knorr's Accidental Foray into a New Heterocyclic World

The story of pyrazole begins not with a targeted quest, but with a serendipitous discovery in the laboratory of German chemist Ludwig Knorr in 1883.[1][2] While attempting to synthesize a quinoline derivative, Knorr conducted a condensation reaction between ethyl acetoacetate and phenylhydrazine.[1][3] The unexpected product was not the anticipated quinoline, but a novel crystalline compound he named "antipyrine" (phenazone).[1][4][5] This event marked the first synthesis of a pyrazolone derivative and, more broadly, the dawn of pyrazole chemistry.[1][6] Antipyrine quickly proved to be one of the earliest synthetic medications, exhibiting potent analgesic and antipyretic properties, and it became a widely used drug until the rise of aspirin.[1][4]

The foundational reaction that led to this discovery is now famously known as the Knorr pyrazole synthesis .[7][8] This robust and versatile method involves the condensation of a β-ketoester or a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8][9] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[8] The significance of Knorr's work lies not only in the discovery of a new class of bioactive compounds but also in providing a straightforward and adaptable synthetic route to access a vast array of substituted pyrazoles.[2]

The Knorr Pyrazole Synthesis: A Mechanistic Perspective

The elegance of the Knorr synthesis lies in its simplicity and efficiency. The reaction is typically catalyzed by acid and involves a nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form an imine (or hydrazone).[9] The second nitrogen of the hydrazine then attacks the remaining carbonyl group, leading to a cyclized intermediate that subsequently eliminates two molecules of water to form the stable aromatic pyrazole ring.[8][9]

Experimental Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

The following protocol is a modernized interpretation of Knorr's original 1883 synthesis, emphasizing safety and current laboratory practices.

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Ethanol (absolute)

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stir bar

-

Crystallization dish

-

Büchner funnel and filter paper

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar amounts of phenylhydrazine and ethyl acetoacetate in a minimal amount of absolute ethanol to facilitate mixing.

-

Reaction Conditions: Gently heat the reaction mixture to reflux with continuous stirring. The reaction is typically complete within 1-2 hours, and its progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A solid product may precipitate upon cooling.

-

Isolation: If a precipitate has formed, collect the crude product by vacuum filtration using a Büchner funnel. If no solid has formed, slowly add diethyl ether to the reaction mixture with stirring to induce precipitation.

-

Purification: The crude 1-phenyl-3-methyl-5-pyrazolone can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Characterization: The purity of the final product should be confirmed by determining its melting point and by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

The Proliferation of Pyrazole-Based Therapeutics: From Pain Relief to Targeted Therapies

The initial success of antipyrine spurred further exploration of the pyrazole scaffold, leading to the development of a multitude of derivatives with a wide spectrum of biological activities.[10][11] This section will highlight the historical progression of key pyrazole-containing drugs that have made a significant impact on medicine.

The First Wave: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Following the discovery of antipyrine, the pyrazole core quickly became a cornerstone in the development of NSAIDs.

-

Phenylbutazone: Introduced in the 1950s, phenylbutazone is a potent anti-inflammatory and analgesic agent.[10][12] Its synthesis involves the condensation of diethyl n-butylmalonate with hydrazobenzene.[13] While effective, its use in humans has been largely curtailed due to significant side effects, though it remains in use in veterinary medicine.[12][14]

-

Celecoxib (Celebrex®): The development of celecoxib in the 1990s represented a major breakthrough in NSAID therapy.[15][16] It is a selective COX-2 inhibitor, designed to reduce the gastrointestinal side effects associated with non-selective COX inhibitors like phenylbutazone.[12][15] The discovery of two COX isoforms (COX-1 and COX-2) was a pivotal moment that enabled the rational design of selective inhibitors.[15] The synthesis of celecoxib involves the reaction of 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione with 4-sulphonamidophenylhydrazine or its salt.[17]

Expanding the Therapeutic Landscape: Beyond Inflammation

The versatility of the pyrazole scaffold allowed for its incorporation into drugs targeting a diverse range of diseases beyond inflammation.

-

Sildenafil (Viagra®): Originally synthesized in 1989 by Pfizer chemists as a potential treatment for hypertension and angina, sildenafil's journey took an unexpected turn during early clinical trials.[18][19] While it showed little effect on angina, a notable side effect was the induction of penile erections.[18][20] This serendipitous discovery led to its repositioning and eventual blockbuster success as the first oral treatment for erectile dysfunction, approved by the FDA in 1998.[18][21]

-

Rimonabant (Acomplia®): Developed as a cannabinoid CB1 receptor antagonist, rimonabant was introduced in Europe for the treatment of obesity.[22][23] However, it was later withdrawn from the market due to severe psychiatric side effects, including depression and suicidal thoughts.[22][24] The story of rimonabant serves as a cautionary tale in drug development, highlighting the importance of thorough post-marketing surveillance.

-

Modern Targeted Therapies: In recent years, the pyrazole nucleus has been integrated into numerous targeted therapies, particularly in oncology. Drugs like ibrutinib, ruxolitinib, and axitinib, all containing a pyrazole core, are used to treat various cancers by inhibiting specific protein kinases.[25]

Data Summary: A Comparative Overview of Key Pyrazole-Containing Drugs

| Drug | Year of Discovery/Patent | Primary Indication | Mechanism of Action | Key Synthetic Precursors |

| Antipyrine | 1883[4] | Analgesic, Antipyretic | Non-selective COX inhibitor | Phenylhydrazine, Ethyl acetoacetate[3] |

| Phenylbutazone | 1950s | Anti-inflammatory | Non-selective COX inhibitor[12] | Diethyl n-butylmalonate, Hydrazobenzene[13] |

| Sildenafil | 1989[19] | Erectile Dysfunction | PDE5 inhibitor | (Not detailed in provided context) |

| Celecoxib | 1998 (FDA Approval)[16] | Anti-inflammatory | Selective COX-2 inhibitor[15] | 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione, 4-sulphonamidophenylhydrazine[17] |

| Rimonabant | (Not specified) | Anti-obesity | CB1 receptor antagonist[22] | (Not detailed in provided context) |

Conclusion: The Enduring Legacy and Future Horizons of Pyrazole Chemistry

From its accidental discovery over a century ago, the pyrazole ring system has evolved into a cornerstone of modern medicinal chemistry. Its synthetic accessibility, coupled with its ability to be readily functionalized, has allowed for the creation of a vast and diverse library of bioactive compounds. The historical journey of pyrazole-containing drugs, from the simple analgesic antipyrine to the highly specific targeted therapies of today, underscores the power of this privileged scaffold. The continued exploration of novel synthetic methodologies and the application of rational drug design principles promise that the pyrazole nucleus will remain a fertile ground for the discovery of new and improved therapeutics for the foreseeable future.

References

- Knorr Pyrazole Synthesis. (n.d.).

-

Current status of pyrazole and its biological activities. (2015). Journal of the Scientific Society, 42(2), 65. Retrieved from [Link]

-

4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. (2020). In The Royal Society of Chemistry. Retrieved from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. Retrieved from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(22), 8708. Retrieved from [Link]

-

Phenazone. (n.d.). In Wikipedia. Retrieved from [Link]

-

Sildenafil. (n.d.). In Wikipedia. Retrieved from [Link]

-

Rimonabant: From RIO to Ban. (2011). Journal of Obesity, 2011, 432607. Retrieved from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6505. Retrieved from [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks, 14(6), 2816-2822. Retrieved from [Link]

-

Antipyrine. (n.d.). In Britannica. Retrieved from [Link]

-

The rise and fall of Viagra: Viagra has probably received more media hype than any other drug. Abi Berger examines how this massive publicity will affect general practitioners, who may eventually have to prescribe the impotence treatment. (1998). BMJ, 317(7159), 619. Retrieved from [Link]

-

Celecoxib. (n.d.). In Wikipedia. Retrieved from [Link]

-

Three decades of Viagra. (2017). The Pharmaceutical Journal. Retrieved from [Link]

-

Phenylbutazone. (n.d.). In Wikipedia. Retrieved from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). RSC Medicinal Chemistry, 14(12), 2379-2400. Retrieved from [Link]

-

What is the mechanism of Phenylbutazone? (2024). Patsnap Synapse. Retrieved from [Link]

-

Chapter 5: Pyrazoles. (2015). In The Royal Society of Chemistry. Retrieved from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-11. Retrieved from [Link]

-

The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective. (n.d.). Retrieved from [Link]

-

Rimonabant: Boom to ban. (2011). Journal of Pharmaceutical Negative Results, 2(1), 38. Retrieved from [Link]

- CN105461558A - Synthesis method of phenylbutazone drug intermediate diethyl n-butylmalonate. (n.d.). Google Patents.

- CN106431917A - Synthesis method of phenylbutazone drug intermediate n-butyl diethyl malonate. (n.d.). Google Patents.

- US7919633B2 - Process for preparation of celecoxib. (n.d.). Google Patents.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Phenazone - Wikipedia [en.wikipedia.org]

- 5. Antipyrine | drug | Britannica [britannica.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]

- 13. Phenylbutazone - Wikipedia [en.wikipedia.org]

- 14. rmtcnet.com [rmtcnet.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Celecoxib - Wikipedia [en.wikipedia.org]

- 17. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 18. Sildenafil - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. The rise and fall of Viagra: Viagra has probably received more media hype than any other drug. Abi Berger examines how this massive publicity will affect general practitioners, who may eventually have to prescribe the impotence treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 22. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pnrjournal.com [pnrjournal.com]

- 25. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-(1H-pyrazol-4-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 2-(1H-pyrazol-4-yl)ethan-1-ol

Pyrazole derivatives form the backbone of a vast array of pharmacologically active compounds and functional materials. Their unique five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, imparts a range of chemical properties that are desirable in drug design, including hydrogen bonding capabilities and metabolic stability. 2-(1H-pyrazol-4-yl)ethan-1-ol, with its hydroxyethyl substituent, presents a key building block for further chemical modifications, potentially leading to novel therapeutic agents or specialized polymers.

The ability to unambiguously determine the structure and purity of such molecules is paramount in any research and development endeavor. Spectroscopic techniques are the cornerstone of this characterization. This guide will provide an in-depth exploration of the expected spectroscopic data for 2-(1H-pyrazol-4-yl)ethan-1-ol, offering a virtual roadmap for its identification and analysis.

Molecular Structure and Predicted Spectroscopic Features

The structure of 2-(1H-pyrazol-4-yl)ethan-1-ol is presented below, with atom numbering for spectroscopic assignment.

Figure 1: Molecular structure of 2-(1H-pyrazol-4-yl)ethan-1-ol with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The predicted ¹H NMR spectrum of 2-(1H-pyrazol-4-yl)ethan-1-ol in a common deuterated solvent like DMSO-d₆ would exhibit several key signals.

Table 1: Predicted ¹H NMR Data for 2-(1H-pyrazol-4-yl)ethan-1-ol

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H1 (N-H) | 12.0 - 13.0 | br s | - | The acidic proton on the pyrazole nitrogen is typically deshielded and appears as a broad singlet. |

| H3, H5 | ~7.5 | s | - | The two protons on the pyrazole ring are in a similar chemical environment and are expected to appear as a singlet. In some substituted pyrazoles, these protons can show slight differences in chemical shifts[1]. |

| H7 (-CH₂-OH) | ~3.5 | t | ~5-7 | This methylene group is adjacent to a hydroxyl group and another methylene group, leading to a triplet. |

| H6 (-CH₂-pyrazole) | ~2.6 | t | ~5-7 | This methylene group is adjacent to the pyrazole ring and the other methylene group, resulting in a triplet. |

| OH | ~4.5 | t | ~5-7 | The hydroxyl proton signal is often a triplet due to coupling with the adjacent methylene group. Its chemical shift can be variable and dependent on concentration and temperature. |

Experimental Causality: The choice of DMSO-d₆ as a solvent is strategic for observing exchangeable protons like N-H and O-H, which might be broadened or absent in other solvents. The predicted chemical shifts are based on the analysis of similar pyrazole derivatives and the known effects of substituents on aromatic rings[1][2].

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The proton-decoupled ¹³C NMR spectrum of 2-(1H-pyrazol-4-yl)ethan-1-ol is predicted to show five distinct signals.

Table 2: Predicted ¹³C NMR Data for 2-(1H-pyrazol-4-yl)ethan-1-ol

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3, C5 | ~135 | The carbons adjacent to the nitrogen atoms in the pyrazole ring are typically found in this region. |

| C4 | ~115 | The carbon atom at the 4-position of the pyrazole ring is generally more shielded compared to C3 and C5. |

| C7 (-CH₂-OH) | ~60 | The carbon atom bonded to the hydroxyl group is deshielded due to the electronegativity of oxygen. |

| C6 (-CH₂-pyrazole) | ~30 | This aliphatic carbon is in a relatively shielded environment. |

Authoritative Grounding: The predicted chemical shifts are in line with data reported for other 4-substituted pyrazoles and alcohols, where the electronic environment of each carbon atom dictates its resonance frequency[3][4].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Table 3: Predicted IR Absorption Bands for 2-(1H-pyrazol-4-yl)ethan-1-ol

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (alcohol) | 3200 - 3600 | Strong, Broad | Stretching |

| N-H (pyrazole) | 3100 - 3300 | Medium, Broad | Stretching |

| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Medium | Stretching |

| C=N, C=C (pyrazole ring) | 1400 - 1600 | Medium to Strong | Ring Stretching |

| C-O (alcohol) | 1000 - 1200 | Strong | Stretching |

Mechanistic Insight: The broadness of the O-H and N-H stretching bands is a direct consequence of intermolecular hydrogen bonding, a key feature of this molecule that influences its physical properties and biological interactions[1]. The presence of both a hydrogen bond donor (N-H and O-H) and acceptor (N2 of the pyrazole ring) makes this molecule particularly interesting for supramolecular chemistry.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(1H-pyrazol-4-yl)ethan-1-ol (C₅H₈N₂O), the expected molecular weight is 112.13 g/mol .[5]

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak would be expected at m/z = 112.

-

Key Fragmentation Patterns:

-

Loss of H₂O (m/z = 94) from the molecular ion is a common fragmentation for alcohols.

-

Cleavage of the C-C bond between the pyrazole ring and the ethyl group could lead to fragments corresponding to the pyrazolyl-methyl cation (m/z = 81) and the hydroxyethyl radical.

-

Fragmentation of the pyrazole ring itself would also contribute to the overall spectrum.

-

Experimental Protocols